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Compound of Interest

Compound Name: 3-Chloro-2-methylquinoline

Cat. No.: B167870 Get Quote

CAS Number: 10222-49-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,

and drug development professionals interested in the chemical properties, synthesis, and

potential applications of 3-Chloro-2-methylquinoline.

Chemical and Physical Properties
3-Chloro-2-methylquinoline, with the CAS registry number 10222-49-8, is a solid, white to off-

white compound.[1] Its fundamental properties are summarized in the table below, providing a

quick reference for laboratory use and experimental design.

Property Value Reference

Molecular Formula C₁₀H₈ClN [1][2]

Molecular Weight 177.63 g/mol [1][3]

Appearance White to off-white solid [1]

Boiling Point 262.4 °C at 760 mmHg [2][4]

Density 1.225 g/cm³ [4]

Purity >97% [1][5]

Storage Temperature Room temperature [2]
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Safety and Handling
3-Chloro-2-methylquinoline is classified as harmful and requires careful handling in a

laboratory setting. The compound is harmful if swallowed, causes skin irritation, serious eye

irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment

(PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this

chemical. Work should be conducted in a well-ventilated area or under a fume hood.

GHS Hazard Statements: H302, H315, H319, H335.[2] GHS Signal Word: Warning.[2] GHS

Pictogram: GHS07 (Harmful).[2]

Synthesis of 3-Chloro-2-methylquinoline
The synthesis of 3-Chloro-2-methylquinoline can be achieved through various chemical

routes. A common and effective method is the Vilsmeier-Haack reaction, which involves the

formylation and cyclization of an appropriate acetanilide.

Experimental Protocol: Vilsmeier-Haack Reaction
This protocol describes a general procedure for the synthesis of 2-chloro-3-formylquinolines,

which are precursors to or derivatives of 3-Chloro-2-methylquinoline.

Materials:

Substituted Acetanilide

N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

Ice

Mild base (e.g., sodium bicarbonate solution)

Procedure:

In a round-bottom flask, dissolve the substituted acetanilide in N,N-dimethylformamide

(DMF).
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Cool the mixture in an ice bath to 0-5 °C.

Slowly add phosphorus oxychloride (POCl₃) to the cooled solution while maintaining the

temperature.

After the addition is complete, heat the reaction mixture at 80-90 °C for 4-10 hours. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

Neutralize the mixture with a mild base, such as a saturated sodium bicarbonate solution.

The resulting precipitate, 2-chloro-3-formylquinoline derivative, is collected by filtration,

washed with water, and dried.[6]

Further purification can be achieved by recrystallization from a suitable solvent like ethyl

acetate.[6]

Reactants
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Fig. 1: Vilsmeier-Haack reaction workflow for quinoline synthesis.

Chemical Reactions and Derivatives
The chloro and methyl groups on the quinoline ring of 3-Chloro-2-methylquinoline are

reactive sites that allow for a variety of chemical transformations, making it a valuable

intermediate in organic synthesis. The chlorine atom at the 3-position can undergo nucleophilic
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substitution reactions, while the methyl group at the 2-position can be involved in condensation

reactions.

Research on structurally similar compounds, such as 2-chloroquinoline-3-carbaldehydes, has

shown a wide range of possible reactions. These include the transformation of the aldehyde

group, cyclization reactions involving both the chloro and aldehyde groups, and substitution of

the chlorine atom. These studies suggest that 3-Chloro-2-methylquinoline can serve as a

versatile building block for the synthesis of more complex heterocyclic compounds with

potential biological activities. For instance, condensation reactions with anilines and hydrazines

have been reported for related quinolines.[7]
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Fig. 2: Potential reaction pathways for 3-Chloro-2-methylquinoline.

Applications in Research and Drug Development
Quinoline derivatives are a well-established class of compounds with a broad spectrum of

biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties.

While specific applications of 3-Chloro-2-methylquinoline in signaling pathways or as a drug

are not extensively documented in publicly available literature, its structural similarity to
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biologically active quinolines suggests its potential as a scaffold in medicinal chemistry and

drug discovery.

Researchers can utilize 3-Chloro-2-methylquinoline as a starting material to synthesize novel

quinoline derivatives for screening in various biological assays. The ability to modify both the 2-

and 3-positions of the quinoline core allows for the creation of diverse chemical libraries to

explore structure-activity relationships (SAR) and identify new therapeutic leads. The synthesis

of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from a dichloroquinoline derivative, for

example, highlights the utility of chloroquinolines in generating compounds with potent

anticancer, antibacterial, and antifungal properties.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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